2-(3,4-Dimethoxyphenyl)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide
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Overview
Description
- This compound belongs to the class of imidazopyridines , which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
- Fused heterocyclic compounds containing a pyridine moiety exhibit diverse biological activities. Pyridine scaffolds are essential cores in various approved drugs .
2-(3,4-Dimethoxyphenyl)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide: is a novel derivative within this class.
Preparation Methods
- The synthesis involves several steps:
- React 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) to produce 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one .
- Further reactions yield the desired compound.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions need further investigation.
Scientific Research Applications
Chemistry: Explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as antimicrobial activity .
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The precise mechanism remains to be elucidated.
- Molecular targets and pathways involved require in-depth studies.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the distinct features of our compound compared to these analogs.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C24H23N3O3/c1-16-11-12-27-21(13-16)25-23(18-7-5-4-6-8-18)24(27)26-22(28)15-17-9-10-19(29-2)20(14-17)30-3/h4-14H,15H2,1-3H3,(H,26,28) |
InChI Key |
APSPUYLMMYBHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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